

(6)-Gingerol: A Comprehensive Technical Guide on its Toxicology and Safety Profile

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Compound of Interest

Compound Name: (6)-Gingerol

Cat. No.: B1617988

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(6)-Gingerol, chemically known as (S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-decanone, is the most abundant pungent and pharmacologically active compound in fresh ginger (*Zingiber officinale*) rhizome.[1][2] It is a phenolic compound that has garnered significant attention from the scientific community for its wide array of therapeutic properties, including anti-inflammatory, antioxidant, anti-emetic, and anticancer activities.[2][3] As interest in **(6)-Gingerol** as a potential therapeutic agent grows, a thorough understanding of its toxicology and safety profile is paramount for its translation into clinical practice and drug development.

This technical guide provides a comprehensive overview of the current knowledge on the toxicology of **(6)-Gingerol**, synthesizing data from non-clinical in vitro and in vivo studies, as well as human clinical trials. It is designed to be a critical resource for researchers, scientists, and professionals involved in drug development.

Pharmacokinetics and Metabolism

The toxicological profile of any compound is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME). In humans, **(6)-Gingerol** is absorbed after oral administration and is rapidly metabolized, primarily into glucuronide and sulfate conjugates.[4][5] Studies in rats have shown that after oral administration, **(6)-Gingerol** is distributed to various organs, including the lungs, brain, heart, liver, and kidneys, with the highest

concentration found in the gastrointestinal tract.[6] The rapid metabolism and clearance may contribute to its generally low toxicity at typical dietary doses.[5]

Non-Clinical Toxicology

Acute Toxicity

Acute toxicity studies are conducted to determine the potential adverse effects of a substance after a single high-dose exposure. The median lethal dose (LD50) is a common metric from these studies. For **(6)-Gingerol**, LD50 values have been established in rodent models, indicating toxicity at high doses.

Table 1: Acute Toxicity of **(6)-Gingerol** in Animal Models

Animal Model	Route of Administration	LD50 Value	Reference
Mouse	Oral (orl)	250 mg/kg	[7][8]
Mouse	Intraperitoneal (ipr)	58.1 mg/kg	[7]
Mouse	Intravenous (ivn)	25.5 mg/kg	[7]

| Rat | Intraperitoneal (ipr) | 50 mg/kg (TDLO) |[8] |

TDLO (Lowest Published Toxic Dose)

Sub-acute and Chronic Toxicity

Repeated dose toxicity studies provide insights into the effects of long-term exposure. Studies on ginger extracts, which are rich in **(6)-Gingerol**, have been conducted. A 35-day study in Sprague-Dawley rats with powdered Japanese ginger (containing 9065.87 ppm of 6-gingerol) administered by gavage at doses up to 2000 mg/kg/day showed no significant signs of toxicity. [9] No mortality or changes in behavior, growth, food, and water consumption were observed. [9][10]

Another study evaluated a ginger extract over 28 days in rats at doses of 100, 500, and 1000 mg/kg daily. The results indicated no observable toxic effects, leading to a No-Observed-Adverse-Effect Level (NOAEL) of 1000 mg/kg/day for rats in this study.[11]

Table 2: Sub-acute Toxicity of Ginger Extracts Rich in **(6)-Gingerol**

Study Duration	Animal Model	Doses Administered	Key Findings	NOAEL	Reference
35 Days	Sprague-Dawley Rats	500, 1000, 2000 mg/kg/day	No mortality, no changes in behavior or growth.	>2000 mg/kg/day	[9]

| 28 Days | Rats | 100, 500, 1000 mg/kg/day | No observable toxic effects; normal hematology, biochemistry, and histopathology. | 1000 mg/kg/day |[11] |

Genotoxicity and Mutagenicity

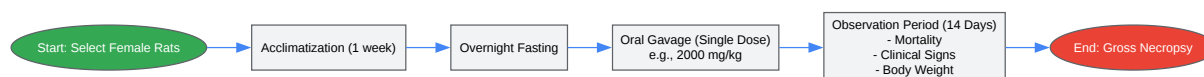
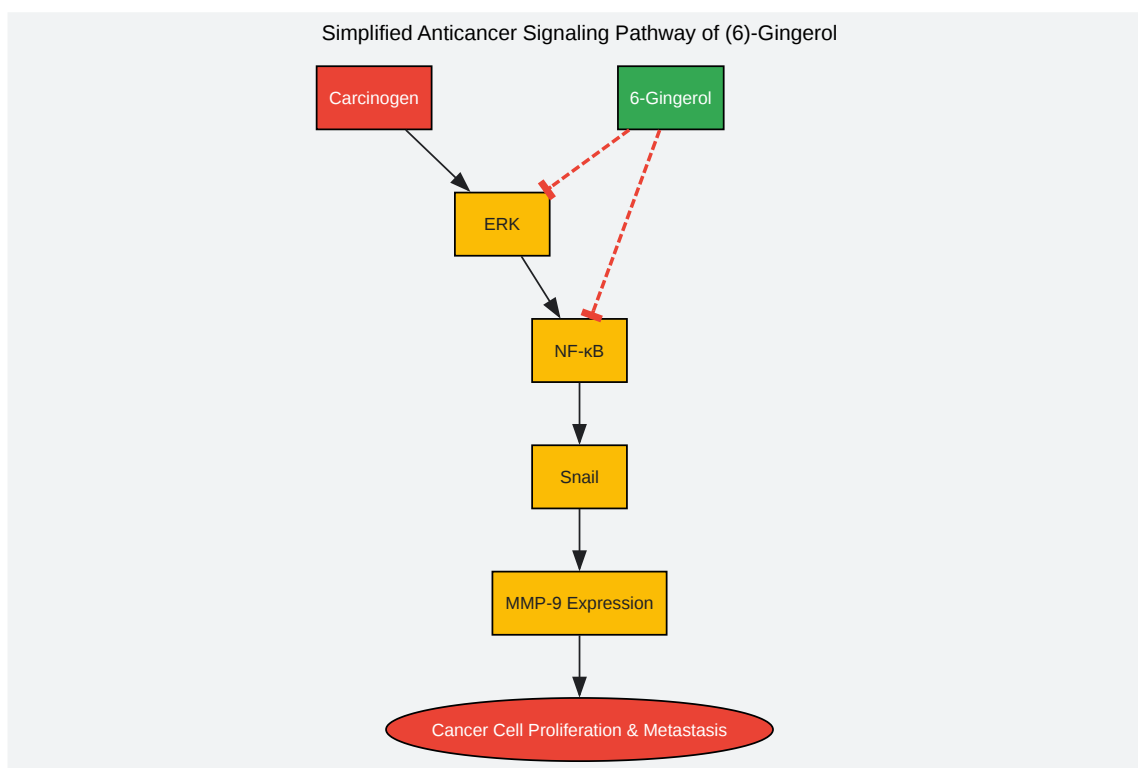
The genotoxicity of **(6)-Gingerol** presents a complex picture with some conflicting reports.

- **Mutagenic Potential:** An early study reported that **(6)-Gingerol** was a potent mutagen in *Escherichia coli*. [12] A later study using human hepatoma G2 (HepG2) cells showed that **(6)-Gingerol** at high concentrations (20-80 μ M) caused DNA strand breaks and chromosome damage, as indicated by the comet assay and increased micronuclei frequencies. [13][14] This genotoxicity was likely induced by oxidative stress. [13]
- **Anti-mutagenic and Chemopreventive Properties:** In contrast, numerous studies highlight the anti-mutagenic and anticarcinogenic properties of **(6)-Gingerol**. It has been shown to be an effective scavenger of chemical carcinogens. [1][15] It can also suppress tumor promotion and progression through various signaling pathways. [1] For instance, it has been found to inhibit phorbol ester-induced skin tumor promotion in mice. [16]

This dual role suggests that the effects of **(6)-Gingerol** may be dose-dependent and cell-type specific.

Carcinogenicity

There is no evidence to classify **(6)-Gingerol** as a carcinogen.[17] On the contrary, it has been extensively studied for its chemopreventive and therapeutic potential against various cancers, including those of the skin, colon, breast, and pancreas.[1][4][5] **(6)-Gingerol** exerts its anticancer effects by modulating multiple signaling pathways involved in cell cycle regulation, apoptosis, and angiogenesis.[2][18] For example, it can inhibit the ERK/NF- κ B/Snail signal transduction pathway in pancreatic cancer cells.[1]



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